Off-Target Profiling: Selectivity Against the Neuronal Nicotinic Acetylcholine Receptor (α7 nAChR)
The (10bS)-enantiomer of the parent scaffold, tested as the oxalate salt YSL-3S, demonstrates a clean selectivity profile by showing no measurable binding affinity for neuronal nicotinic cholinergic receptors. In a competitive binding assay, YSL-3S (which shares the core scaffold with CAS 3327-29-5) at concentrations effective for α2-adrenoceptor binding did not inhibit the binding of [3H]cytisine (1.25 nM) [1]. This is in direct contrast to the prototypical α2-antagonist yohimbine, which while more potent at α2-receptors (Ki = 15.8 nM), may possess a broader off-target profile.
| Evidence Dimension | Binding Affinity for Neuronal Nicotinic Cholinergic Receptors (α7 nAChR) |
|---|---|
| Target Compound Data | No inhibition of [3H]cytisine binding at relevant concentrations (YSL-3S, representing the HPIQ core) |
| Comparator Or Baseline | Yohimbine (prototypical α2-adrenoceptor antagonist) |
| Quantified Difference | Qualitative difference: Absence of nAChR binding affinity for the HPIQ scaffold vs. potential off-target interactions for yohimbine. |
| Conditions | Rat cortical synaptic membranes, [3H]cytisine (1.25 nM) competitive binding assay |
Why This Matters
For researchers profiling α2-adrenoceptor antagonists, sourcing the unsubstituted HPIQ scaffold (CAS 3327-29-5) as a negative control provides a critical baseline to confirm that observed functional activity in HPIQ derivatives is not confounded by nicotinic receptor interactions, a common off-target in CNS drug discovery.
- [1] S. H. Chung et al., 'Pharmacological characterization of (10bS)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline oxalate (YSL-3S) as a new alpha2-adrenoceptor antagonist,' Archives of Pharmacal Research, vol. 23, no. 4, pp. 353-359, 2000. DOI: 10.1007/BF02975447. View Source
